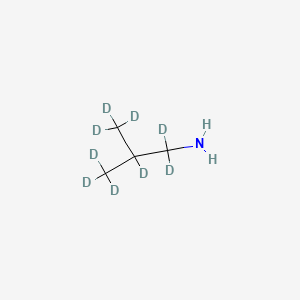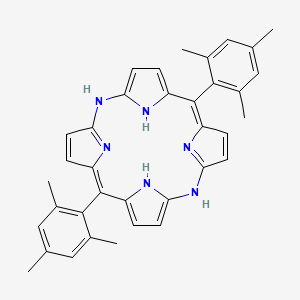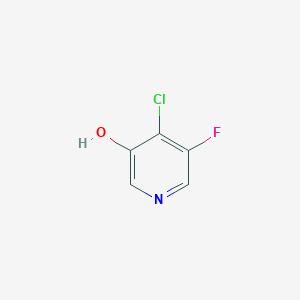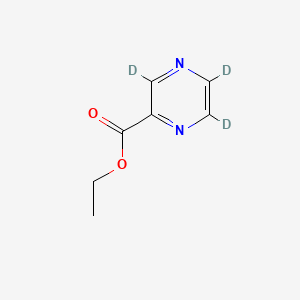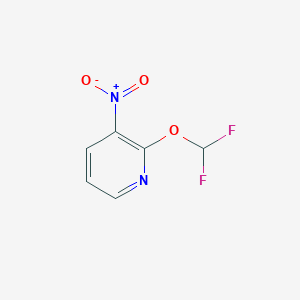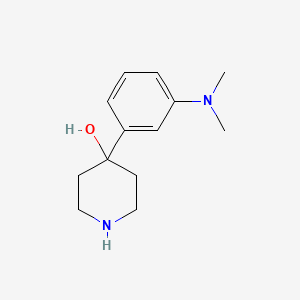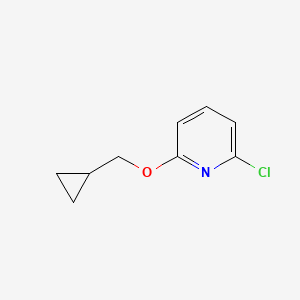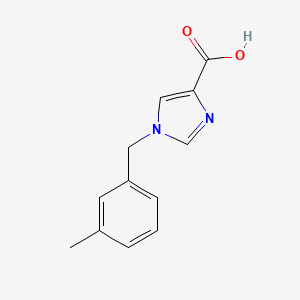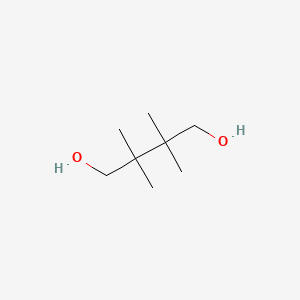
2,2,3,3-Tetramethylbutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone that is heavily substituted with methyl groups. This compound is known for its high degree of branching and compact structure, which influences its physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylbutane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,2,3,3-tetramethylbutane-1,4-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding diketone using a continuous flow reactor. This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of 2,2,3,3-tetramethylbutane-1,4-dione or corresponding carboxylic acids.
Reduction: Formation of 2,2,3,3-tetramethylbutane.
Substitution: Formation of halogenated derivatives such as 2,2,3,3-tetramethylbutane-1,4-dichloride.
科学的研究の応用
2,2,3,3-Tetramethylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,3,3-Tetramethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical systems, the compound may interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another diol with a similar degree of branching but a different ring structure.
2,2,3,3-Tetramethylbutane: The parent hydrocarbon without hydroxyl groups.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A diketone with a similar carbon skeleton.
Uniqueness
2,2,3,3-Tetramethylbutane-1,4-diol is unique due to its high degree of branching and the presence of two hydroxyl groups. This structure imparts distinct physical and chemical properties, such as high melting and boiling points, and makes it a valuable compound in various applications.
特性
CAS番号 |
10519-69-4 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC名 |
2,2,3,3-tetramethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,5-9)8(3,4)6-10/h9-10H,5-6H2,1-4H3 |
InChIキー |
UWHGIFFBLHNNEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

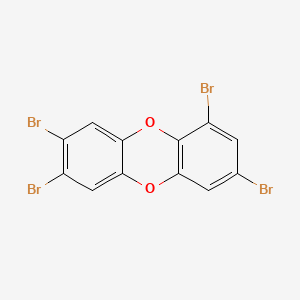
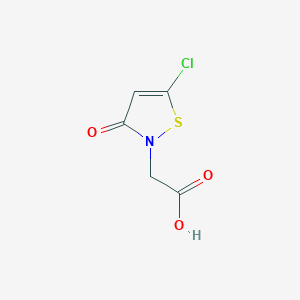
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
